molecular formula C23H29ClN4O2S B10756519 1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine

1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine

Cat. No.: B10756519
M. Wt: 461.0 g/mol
InChI Key: ZOSSOFIFNGGDKG-GIJQJNRQSA-N
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Description

1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE is an organic compound belonging to the class of styrenes. These compounds contain an ethenylbenzene moiety. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a pyridinyl group, and a piperidinyl group .

Preparation Methods

The synthesis of 1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE involves multiple steps:

Chemical Reactions Analysis

1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE undergoes various chemical reactions:

Scientific Research Applications

1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE involves its interaction with specific molecular targets. It is known to interact with coagulation factor X, which plays a crucial role in the blood clotting process. The compound inhibits the activity of this factor, thereby affecting the coagulation pathway .

Comparison with Similar Compounds

1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE can be compared with other similar compounds such as:

Properties

Molecular Formula

C23H29ClN4O2S

Molecular Weight

461.0 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine

InChI

InChI=1S/C23H29ClN4O2S/c24-22-3-1-20(2-4-22)9-18-31(29,30)28-16-14-26(15-17-28)19-21-7-12-27(13-8-21)23-5-10-25-11-6-23/h1-6,9-11,18,21H,7-8,12-17,19H2/b18-9+

InChI Key

ZOSSOFIFNGGDKG-GIJQJNRQSA-N

Isomeric SMILES

C1CN(CCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Canonical SMILES

C1CN(CCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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